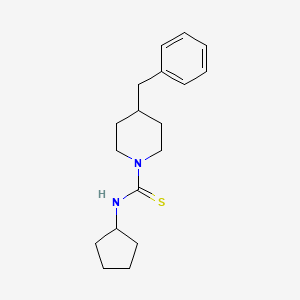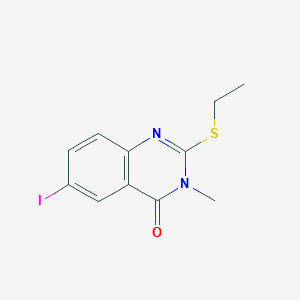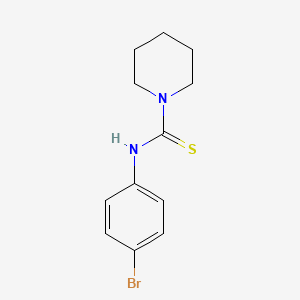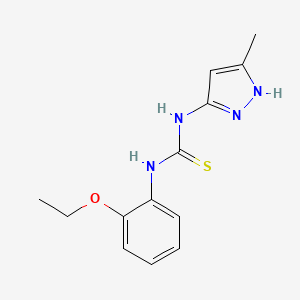![molecular formula C13H20N2O3S B5807360 N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide, commonly known as EPN, is a chemical compound that belongs to the family of organophosphate insecticides. It was first synthesized in 1952 and has been widely used in agriculture to control pests such as aphids, thrips, and mites. However, due to its toxic effects on humans and the environment, the use of EPN has been restricted in many countries.
作用机制
EPN acts as a reversible inhibitor of acetylcholinesterase. It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine into choline and acetic acid. This leads to the accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death.
Biochemical and physiological effects:
EPN has been shown to have toxic effects on humans and animals. It can cause symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and confusion. In severe cases, it can lead to respiratory failure, seizures, and coma. EPN is also toxic to aquatic organisms, birds, and bees.
实验室实验的优点和局限性
EPN has been used in laboratory experiments to study the effects of acetylcholinesterase inhibition on the nervous system. It has also been used as a reference compound to compare the efficacy of other insecticides. However, due to its toxic effects, the use of EPN in laboratory experiments is limited and requires strict safety precautions.
未来方向
1. Development of safer and more effective insecticides that do not have toxic effects on humans and the environment.
2. Study of the molecular mechanisms of acetylcholinesterase inhibition by EPN and other organophosphate insecticides.
3. Development of new methods for the detection and quantification of EPN in environmental samples.
4. Investigation of the long-term effects of EPN exposure on human health and the environment.
5. Evaluation of the effectiveness of alternative pest control methods such as biological control and integrated pest management.
Conclusion:
EPN is a chemical compound that has been widely used as an insecticide in agriculture. However, due to its toxic effects on humans and the environment, the use of EPN has been restricted in many countries. EPN works by inhibiting the activity of acetylcholinesterase, leading to the accumulation of acetylcholine and overstimulation of the nervous system in insects. EPN has been extensively studied for its insecticidal properties, but its use in laboratory experiments is limited due to its toxic effects. Future research should focus on the development of safer and more effective insecticides and the study of the long-term effects of EPN exposure on human health and the environment.
合成方法
EPN can be synthesized by reacting p-nitrochlorobenzene with 1-ethylpropylamine to obtain p-nitro-N-(1-ethylpropyl)aniline. This intermediate is then treated with sodium bisulfite to obtain p-amino-N-(1-ethylpropyl)sulfonamide. Finally, this compound is reacted with acetic anhydride to obtain EPN.
科学研究应用
EPN has been extensively studied for its insecticidal properties. It works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately death.
属性
IUPAC Name |
N-[4-(pentan-3-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-11(5-2)15-19(17,18)13-8-6-12(7-9-13)14-10(3)16/h6-9,11,15H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOUMOGHEXQMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)


![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)


![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)